molecular formula C18H25NO8 B601417 Ciclopirox beta-D-Glucuronide CAS No. 79419-54-8

Ciclopirox beta-D-Glucuronide

Numéro de catalogue B601417
Numéro CAS: 79419-54-8
Poids moléculaire: 383.4
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ciclopirox beta-D-Glucuronide is a metabolite of Ciclopirox . It has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .


Molecular Structure Analysis

Ciclopirox beta-D-Glucuronide has a molecular formula of C18H25NO8 . It contains 54 bonds in total, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

Ciclopirox beta-D-Glucuronide has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .

Applications De Recherche Scientifique

1. Inhibition of Hepatitis B Virus Core Protein

  • Summary of Application : Ciclopirox has been used in a fragment-based drug discovery (FBDD) approach to inhibit the Hepatitis B virus (HBV) core protein . This is significant because the HBV core protein is an attractive target for preventing capsid assembly and viral replication .
  • Methods of Application : The study used an Auto Core Fragment in silico Screening (ACFIS) server for deconstruction-reconstruction of Ciclopirox in complex with HBV core protein . The Ciclopirox derivatives were ranked based on their free energy of binding (ΔGB) .
  • Results : A quantitative structure affinity relationship (QSAR) was established on the Ciclopirox derivatives .

2. Topical Antimycotic Agent

  • Summary of Application : Ciclopirox is a topical antimycotic agent that has a broad antimicrobial profile, including nearly all clinically relevant dermatophytes, yeasts, and molds . It is also active against certain frequently azole-resistant Candida species and some bacteria .
  • Methods of Application : Ciclopirox is available in multiple topical formulations, suitable for administration onto the skin and nails and into the vagina . The pharmaceutical forms most widely investigated are 1% ciclopirox olamine cream and 8% ciclopirox acid nail lacquer .
  • Results : Ciclopirox penetrates into the deep layers of the skin, mucosal membranes, and nail keratin, reaching concentrations exceeding the minimal fungicidal concentrations for most medically important fungi . It has shown good efficacy and excellent tolerability in clinical investigations .

3. Treatment of Onychomycosis

  • Summary of Application : Ciclopirox is used to treat mild to moderate onychomycosis of fingernails and toenails in immunocompetent patients .
  • Methods of Application : Ciclopirox is applied topically to the affected nails .
  • Results : Ciclopirox has been found to be effective in treating onychomycosis .

4. Delivery Across Human Nails

  • Summary of Application : New formulation-microporation combination approaches have been developed to deliver Ciclopirox across human nails .
  • Methods of Application : Aqueous gels and thermogels based on hydroxypropylmethylcellulose and poloxamer 407 were loaded with Ciclopirox. Their performance was then compared to the marketed lacquer Micolamina® in in vitro release tests with artificial membranes and in in vitro permeation tests with human nail clippings with and without poration .
  • Results : The new gel and thermogel vehicles delivered Ciclopirox more effectively than Micolamina® in single-dose, porated nail experiments .

5. Treatment of Congenital Erythropoietic Porphyria

  • Summary of Application : Ciclopirox has been shown to act as a pharmacological chaperone in Congenital Erythropoietic Porphyria (CEP), presenting a specific activity in deleterious mutations in UROIIIS .
  • Methods of Application : Pharmacokinetic (PK) and pharmacodynamic (PD) studies were carried out using alternative formulations for CPX .
  • Results : The strategy effectively suppressed GI toxicity in WT mice and in a mouse model of the CEP disease (UROIIISP248Q/P248Q) .

6. Anticancer Agent

  • Summary of Application : Ciclopirox has been found to exert anticancer effects by inhibiting multiple pathways of cancer cell growth and survival .
  • Methods of Application : The specific methods of application can vary depending on the type of cancer and the specific treatment plan. Typically, Ciclopirox would be administered in a controlled manner under the supervision of a healthcare professional .
  • Results : While the specific results can vary, Ciclopirox has been found to reduce cancer cell growth and survival, suggesting potential effectiveness as an anticancer agent .

Safety And Hazards

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if feeling unwell .

Orientations Futures

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . It has been used for fungal skin infections and vaginal candidiasis, and more recently, it has been clinically investigated in seborrhoeic dermatitis and onychomycosis . Future research may focus on further exploring its potential uses and improving its efficacy and safety profile .

Propriétés

IUPAC Name

(3R,6R)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13?,14-,15?,16?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBPTSPRUYTJLL-OIJGMWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675766
Record name 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciclopirox beta-D-Glucuronide

CAS RN

79419-54-8
Record name 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciclopirox beta-D-Glucuronide
Reactant of Route 2
Ciclopirox beta-D-Glucuronide
Reactant of Route 3
Ciclopirox beta-D-Glucuronide
Reactant of Route 4
Ciclopirox beta-D-Glucuronide
Reactant of Route 5
Ciclopirox beta-D-Glucuronide
Reactant of Route 6
Ciclopirox beta-D-Glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.